molecular formula C10H16O2 B100713 2-Butyl-1,3-cyclohexanedione CAS No. 18456-90-1

2-Butyl-1,3-cyclohexanedione

Cat. No. B100713
CAS RN: 18456-90-1
M. Wt: 168.23 g/mol
InChI Key: YMQRPZZAFLGYQY-UHFFFAOYSA-N
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Description

2-Butyl-1,3-cyclohexanedione (BCD) is an organic compound that belongs to the family of diketones. It is widely used in the synthesis of various organic compounds and has been extensively studied for its potential applications in scientific research.

Mechanism Of Action

The mechanism of action of 2-Butyl-1,3-cyclohexanedione is not fully understood, but it is believed to act as a Michael acceptor, reacting with nucleophiles such as thiols and amines. This reaction can lead to the formation of covalent adducts, which can modify the function of proteins and other biomolecules.

Biochemical And Physiological Effects

2-Butyl-1,3-cyclohexanedione has been shown to have a variety of biochemical and physiological effects. It has been reported to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of the neurotransmitter acetylcholine. 2-Butyl-1,3-cyclohexanedione has also been shown to induce oxidative stress and DNA damage in cells, which can lead to cell death.

Advantages And Limitations For Lab Experiments

One advantage of using 2-Butyl-1,3-cyclohexanedione in lab experiments is its high reactivity, which allows for the synthesis of complex organic molecules. However, 2-Butyl-1,3-cyclohexanedione can also be toxic to cells and can cause oxidative stress, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of 2-Butyl-1,3-cyclohexanedione. One area of interest is the development of new synthetic methods for 2-Butyl-1,3-cyclohexanedione and its derivatives. Another area of interest is the study of the mechanism of action of 2-Butyl-1,3-cyclohexanedione and its effects on cellular signaling pathways. Finally, 2-Butyl-1,3-cyclohexanedione may have potential applications in the development of new therapeutics for the treatment of diseases such as cancer and Alzheimer's disease.
In conclusion, 2-Butyl-1,3-cyclohexanedione is an important organic compound that has many potential applications in scientific research. Its high reactivity and ability to modify biomolecules make it a valuable tool for the synthesis of complex organic compounds and the study of cellular signaling pathways. However, its toxicity and potential to cause oxidative stress must be taken into consideration when designing experiments. Further research is needed to fully understand the mechanism of action of 2-Butyl-1,3-cyclohexanedione and its potential applications in the development of new therapeutics.

Synthesis Methods

2-Butyl-1,3-cyclohexanedione can be synthesized by the reaction of cyclohexanone with n-butyl lithium and carbon dioxide. The reaction takes place at low temperatures and produces a mixture of products, which can be separated by fractional distillation. The purity of 2-Butyl-1,3-cyclohexanedione can be increased by recrystallization from a suitable solvent.

Scientific Research Applications

2-Butyl-1,3-cyclohexanedione has been used as a reagent in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and fragrances. It has also been studied for its potential applications in the field of materials science, where it can be used as a precursor for the synthesis of polymers and other advanced materials.

properties

CAS RN

18456-90-1

Product Name

2-Butyl-1,3-cyclohexanedione

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

2-butylcyclohexane-1,3-dione

InChI

InChI=1S/C10H16O2/c1-2-3-5-8-9(11)6-4-7-10(8)12/h8H,2-7H2,1H3

InChI Key

YMQRPZZAFLGYQY-UHFFFAOYSA-N

SMILES

CCCCC1C(=O)CCCC1=O

Canonical SMILES

CCCCC1C(=O)CCCC1=O

synonyms

2-Butyl-1,3-cyclohexanedione

Origin of Product

United States

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